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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address issues of

autofluorescence, with a focus on mounting media that may contribute to this phenomenon.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in microscopy?

A1: Autofluorescence is the natural emission of light by biological structures or other

components of a prepared sample when they are excited by light, which is not due to the

application of a specific fluorescent label.[1] This intrinsic fluorescence can be problematic as it

can obscure the signal from the specific fluorescent probes used in an experiment, leading to

poor signal-to-noise ratios and making it difficult to distinguish the target signal from the

background noise.[2][3]

Q2: I am observing high background fluorescence after using my mounting medium. Could the

mounting medium be the cause?

A2: Yes, some mounting media can be a source of autofluorescence.[3] This is particularly true

for some natural resins. It is crucial to test for autofluorescence by preparing a control slide with

only the mounting medium to assess its contribution to the background signal.

Q3: What are the common causes of autofluorescence in tissue samples?
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A3: Autofluorescence in tissue samples can originate from several sources:

Endogenous Molecules: Many biological molecules are naturally fluorescent, including

collagen, elastin, NADH, flavins, and lipofuscin.[1][4][5]

Fixation: Chemical fixatives, especially those containing aldehydes like formalin and

glutaraldehyde, can induce autofluorescence by reacting with amines in the tissue to form

fluorescent products.[2][4][6]

Red Blood Cells: The heme group in red blood cells is a significant source of

autofluorescence.[4]

Mounting Media: As mentioned, the mounting medium itself can be fluorescent.[3]

Troubleshooting Guides
Issue 1: High background fluorescence observed across
the entire sample.
This is a common issue that can often be traced back to the mounting medium or sample

preparation steps.

Troubleshooting Steps:

Identify the Source:

Unlabeled Control: Prepare a slide with your sample that has gone through all the

preparation steps (fixation, permeabilization, etc.) but without any fluorescent labels.

Image this sample to determine the baseline level of autofluorescence.[4]

Mounting Medium Control: Place a drop of the mounting medium on a slide with a

coverslip and image it to check for inherent fluorescence.

Procedural Modifications:

Change Mounting Medium: If the mounting medium is fluorescent, consider switching to a

modern, commercially available mounting medium specifically formulated to have low

autofluorescence and often containing antifade reagents.[7][8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://evidentscientific.com/en/insights/a-biological-breakdown-of-autofluorescence-why-your-samples-naturally-glow
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://visikol.com/blog/2022/07/21/causes-of-autofluorescence/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.leica-microsystems.com/science-lab/life-science/learn-how-to-remove-autofluorescence-from-your-confocal-images/
https://www.southernbiotech.com/how-to-reduce-autofluorescence/
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/molecular-probes-school-of-fluorescence/imaging-basics/protocols-troubleshooting/troubleshooting/photobleaching.html
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/molecular-probes-school-of-fluorescence/imaging-basics/labeling-your-samples/mounting-media.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimize Fixation: Reduce fixation time to the minimum required for adequate

preservation.[2][4] If using aldehyde fixatives, consider alternatives like chilled methanol or

ethanol.[4]

Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before

fixation to remove red blood cells.[2][4]

Issue 2: Autofluorescence is interfering with a specific
fluorescent channel (e.g., green channel).
Autofluorescence often has a broad emission spectrum, but it is frequently most intense in the

blue and green regions of the spectrum.[9]

Troubleshooting Steps:

Spectral Characterization:

Lambda Scan: If your microscope has a spectral detector, perform a lambda scan on an

unstained area of your sample to determine the emission spectrum of the

autofluorescence.[10] This will help you choose fluorophores that are spectrally distinct

from the background.

Fluorophore Selection:

Shift to Red/Far-Red: Choose fluorophores that excite and emit at longer wavelengths (red

to far-red), as autofluorescence is typically weaker in this region of the spectrum.[2][4][9]

Modern dyes like Alexa Fluor 647 or DyLight 649 are good options.[4][9]

Imaging Techniques:

Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can

use spectral (or linear) unmixing. This technique mathematically separates the emission

spectra of your specific fluorophores from the broad spectrum of the autofluorescence.[11]

[12][13][14]

Experimental Protocols & Data
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Protocol 1: Chemical Quenching of Autofluorescence
Chemical quenching agents can be used to reduce autofluorescence. However, their

effectiveness can vary, and they may sometimes reduce the specific signal as well.[15] Always

test on a small sample first.

Methodology:

Sudan Black B Treatment:

Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

After secondary antibody incubation and washes, incubate the sample with the Sudan

Black B solution for 5-10 minutes at room temperature.

Wash thoroughly with PBS.

Mount the sample as usual.

Sodium Borohydride Treatment:

Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

After fixation and permeabilization, incubate the sample with the sodium borohydride

solution for 10-15 minutes on ice.

Wash thoroughly with PBS.

Proceed with the staining protocol. Note that this method has shown mixed results.[2]

Quantitative Data on Quenching Methods:
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Quenching Agent
Target
Autofluorescence

Effectiveness Reference

Sudan Black B
Lipofuscin, formalin-

induced
Effective [2]

Sodium Borohydride Aldehyde-induced Variable results [2][4]

Eriochrome Black T
Lipofuscin, formalin-

induced
Effective [2]

Protocol 2: Photobleaching to Reduce Autofluorescence
Photobleaching uses high-intensity light to destroy the fluorescent molecules causing the

background signal before imaging your specific labels.[3][16]

Methodology:

Pre-Staining Photobleaching:

Before applying any fluorescent labels, expose your unstained sample to high-intensity

light from your microscope's light source.

Use a broad-spectrum light source or cycle through the excitation wavelengths you will be

using for imaging.

The duration of exposure will need to be determined empirically but can range from

several minutes to over an hour.

After photobleaching, proceed with your standard staining protocol.

Workflow Diagram: Addressing Autofluorescence
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Caption: Troubleshooting workflow for high background fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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